Cas no 835908-22-0 (2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol)

2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-[[4-amino-6-(4-fluoroanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol
- 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol
-
- Inchi: 1S/C14H17FN6O4/c15-9-1-3-10(4-2-9)18-13-11(21(23)24)12(16)19-14(20-13)17-5-7-25-8-6-22/h1-4,22H,5-8H2,(H4,16,17,18,19,20)
- InChI Key: OPNBIGLBHUOHGV-UHFFFAOYSA-N
- SMILES: C(O)COCCNC1=NC(NC2=CC=C(F)C=C2)=C([N+]([O-])=O)C(N)=N1
2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2678-0612-20mg |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-2mg |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-5μmol |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-15mg |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-50mg |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-10μmol |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-5mg |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-3mg |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-1mg |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2678-0612-20μmol |
2-[2-({4-amino-6-[(4-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol |
835908-22-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol Related Literature
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol
Recent Advances in the Study of 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol (CAS: 835908-22-0)
In recent years, the compound 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol (CAS: 835908-22-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine core and functionalized side chain, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol involves a multi-step process that begins with the condensation of 4-fluoroaniline with 4,6-dichloro-5-nitropyrimidine, followed by subsequent amination and etherification reactions. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound.
One of the most notable findings in recent research is the compound's ability to selectively inhibit specific kinase enzymes, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These kinases play pivotal roles in cell cycle regulation and inflammatory responses, making them attractive targets for cancer and autoimmune disease therapies. In vitro studies have demonstrated that 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol exhibits potent inhibitory activity against CDK2 and CDK4, with IC50 values in the nanomolar range. Furthermore, the compound has shown efficacy in reducing pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential as a dual-action therapeutic agent.
In vivo studies have further validated the therapeutic potential of this compound. Animal models of rheumatoid arthritis and breast cancer have shown significant reductions in disease progression following treatment with 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol. Notably, the compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life, which are essential for clinical translation. However, challenges such as off-target effects and potential toxicity at higher doses remain areas of active investigation.
Looking ahead, researchers are exploring the potential of structural modifications to enhance the compound's selectivity and reduce adverse effects. Computational modeling and structure-activity relationship (SAR) studies are being employed to identify key pharmacophores and optimize the molecular design. Additionally, combination therapies involving 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol and other targeted agents are under investigation to maximize therapeutic efficacy while minimizing resistance development.
In conclusion, 2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol (CAS: 835908-22-0) represents a promising candidate for the treatment of kinase-driven diseases, including cancer and inflammatory disorders. Continued research efforts aimed at refining its pharmacological profile and exploring its clinical potential are expected to yield significant advancements in the near future. This compound exemplifies the intersection of chemical biology and drug discovery, highlighting the importance of interdisciplinary approaches in modern pharmaceutical research.
835908-22-0 (2-2-({4-amino-6-(4-fluorophenyl)amino-5-nitropyrimidin-2-yl}amino)ethoxyethan-1-ol) Related Products
- 2034371-26-9(N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-oxoimidazolidine-1-carboxamide)
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)
- 1339915-95-5(1-(4-fluoro-2-methoxyphenyl)ethan-1-ol)
- 1555621-55-0(4-(2-phenylpropan-2-yl)piperidine)
- 2070014-90-1(LY 303511 hydrochloride)
- 1160-35-6(Dodecyl 2-hydroxybenzoate)
- 71781-63-0(3-Sulfo-glycoursodeoxycholic Acid Disodium Salt)
- 2679859-03-9((2S)-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid)
- 932390-39-1(4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic Acid)
- 2639438-04-1(5-{(tert-butoxy)carbonylamino}-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid)




